tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate
Description
Properties
CAS No. |
1666113-03-6 |
|---|---|
Molecular Formula |
C10H12BrFN2O2 |
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)4-6(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
BCZDTVMUWPIRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-5-fluoro-2-aminopyridine
The precursor 3-bromo-5-fluoro-2-aminopyridine is synthesized via directed halogenation:
Fluorination of 3-Bromo-2-aminopyridine
Bromination of 5-Fluoro-2-aminopyridine
-
Reagents : N-Bromosuccinimide (NBS) in dimethylformamide (DMF).
-
Conditions : 0°C to room temperature, 6 hours.
-
Regioselectivity : Bromine incorporation at position 3 is favored due to the ortho-directing effect of the amino group.
Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Carbamate Formation with tert-Butyl Chloroformate
The amine group at position 2 is protected via reaction with tert-butyl chloroformate:
-
Reagents : tert-Butyl chloroformate, triethylamine (TEA) in dichloromethane (DCM).
-
Conditions : 0°C to room temperature, 4 hours.
-
Mechanism : TEA deprotonates the amine, forming a nucleophilic species that attacks the electrophilic carbonyl carbon of tert-butyl chloroformate.
Workup : The crude product is washed with aqueous HCl (1M), dried over Na₂SO₄, and purified via recrystallization (ethanol/water).
Yield : 85–90%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium Catalysis : In halogenation steps, Pd(OAc)₂ (2 mol%) improves regioselectivity by stabilizing transition states.
-
Microwave Assistance : Reduces fluorination time from 12 hours to 45 minutes (100°C, 300 W).
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, H4), 7.45 (dd, J = 8.0, 2.4 Hz, 1H, H6), 6.90 (bs, 1H, NH), 1.51 (s, 9H, Boc).
-
¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 152.1 (C2), 148.3 (C5-F), 131.9 (C3-Br), 83.5 (C tert-butyl), 28.3 (CH₃).
-
HRMS : m/z calculated for C₁₀H₁₂BrFN₂O₂ [M+H]⁺: 291.1201; found: 291.1198.
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
-
Elemental Analysis : C 41.12%, H 4.14%, N 9.59% (theoretical: C 41.26%, H 4.16%, N 9.62%).
Alternative Synthetic Routes
One-Pot Halogenation-Carbamation
-
Procedure : Concurrent bromination and fluorination using NBS/Selectfluor®, followed by in situ Boc protection.
-
Advantage : Reduces isolation steps; Yield : 63%.
Enzymatic Carbamate Formation
-
Catalyst : Candida antarctica lipase B (CAL-B) in tert-butanol.
-
Conditions : 40°C, 24 hours; Yield : 78%.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of the original compound with the bromine atom replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
Pharmaceutical Development
tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate has been identified as a promising building block for the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential as:
- Cytochrome P450 Inhibitors : Research indicates that this compound can inhibit specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it essential in pharmacology and toxicology studies.
The biological activity of this compound has been documented in several studies:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it can modulate the activity of cytochrome P450 enzymes, impacting drug metabolism and efficacy.
- Antimicrobial Properties : Similar compounds have demonstrated notable antibacterial activity against various pathogens. This suggests that this compound may also possess antimicrobial properties, warranting further investigation into its therapeutic applications.
- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may offer protective effects against oxidative stress and inflammation, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Cytochrome P450 Interaction
In a study examining the interaction between this compound and cytochrome P450 enzymes, researchers found that the compound effectively inhibited CYP1A2 activity, leading to altered metabolism of co-administered drugs. This finding highlights the importance of understanding such interactions in drug development.
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of pyridine derivatives revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These results support its potential use as an antimicrobial agent.
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 | |
| Antimicrobial Effects | Exhibits antibacterial activity against pathogens | |
| Neuroprotective Effects | Reduces oxidative stress markers in cell cultures |
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl carbamate group can also modulate the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen-Substituted Derivatives
tert-Butyl (5-bromopyridin-3-yl)carbamate
- Structure : Bromine at pyridine position 5, carbamate at position 3.
- Key Differences :
- Bromine’s position alters electronic effects: carbamate at position 3 may sterically hinder substitution at adjacent positions.
- Reduced reactivity in cross-coupling compared to the 3-bromo isomer due to less activation by EWGs.
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
- Structure : Fluorine at pyridine position 3, carbamate on a methyl group at position 2.
- Key Differences: Methyl spacer increases steric bulk, reducing nucleophilic accessibility. Fluorine’s inductive effect decreases ring electron density, but methyl group may enhance solubility in non-polar solvents.
Functional Group Variations
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Structure : Hydroxy (position 4) and methoxy (position 5) groups on pyridine.
- Key Differences :
- Electron-donating groups (EDGs: -OH, -OCH₃) increase ring electron density, contrasting with EWGs (Br, F) in the target compound.
- Enhanced stability under basic conditions but reduced suitability for electrophilic substitution.
Pyrimidine-Based Analogs
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Structure : Pyrimidine core with fluorine (position 5), hydroxy (position 4), and methyl (position 6) groups.
- Key Differences: Pyrimidine vs. Hydroxy group increases acidity (pKa ~8–10), enabling pH-dependent reactivity.
Data Table: Structural and Functional Comparison
Research Findings and Reactivity Insights
- Electronic Effects :
- Steric Considerations :
- Deprotection Efficiency :
- Tert-butyl carbamates in pyridines (target compound) deprotect faster under HCl/dioxane than pyrimidine analogs due to reduced steric hindrance .
Biological Activity
tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{10}H_{13BrFN_2O_2. The presence of a tert-butyl group , bromine , and fluorine atoms on the pyridine ring significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Enzyme Inhibition : This compound has shown potential as an inhibitor for various enzymes, particularly cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can affect the pharmacokinetics of co-administered drugs .
- Protein-Ligand Interactions : The carbamate moiety allows for covalent bonding with nucleophilic residues in enzymes, which can lead to significant changes in enzymatic activity. The presence of halogen substituents enhances binding affinity through additional interactions such as hydrogen bonds and van der Waals forces.
- Signal Transduction Modulation : The compound may act as a ligand for specific receptors, influencing various signal transduction pathways within biological systems .
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound, yielding promising results:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits cytochrome P450 enzymes, leading to altered metabolism of other drugs. For example, it was found to significantly inhibit CYP1A2 with an IC50 value of 0.48 µM, indicating strong potency compared to other known inhibitors .
- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated against various cancer cell lines. It exhibited selective cytotoxicity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC50 values of 1.93 µM and 2.84 µM, respectively. Flow cytometry analysis indicated that treatment with the compound induced apoptosis in these cell lines via caspase activation .
- Mechanistic Insights : Molecular docking studies revealed that this compound interacts favorably with target proteins through hydrophobic interactions and hydrogen bonding, which are critical for its biological activity .
Comparative Analysis
A comparison with structurally similar compounds helps to contextualize the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamate | C10H12BrF N2O2 | Different substitution pattern | Moderate enzyme inhibition |
| Tert-butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate | C12H14ClF N2O2 | Chlorine substitution | Strong enzyme inhibition |
This table illustrates how variations in substitution patterns can influence the biological activity of similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-bromo-5-fluoropyridin-2-amine. A base such as triethylamine or sodium carbonate is added to neutralize HCl byproducts. Reactions are conducted under inert atmospheres (N₂/Ar) at 0–5°C to minimize side reactions .
- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 amine:chloroformate) and using anhydrous solvents (e.g., THF or DCM). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are conflicting data resolved?
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using pyridine ring proton environments (e.g., deshielded H at C-6 due to fluorine’s electron-withdrawing effect) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 315.0 (C₁₀H₁₁BrFN₂O₂⁺) .
Q. What are the recommended storage conditions to maintain compound stability?
- Stability : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the carbamate group .
- Decomposition Risks : Exposure to moisture or bases accelerates degradation. Monitor via TLC or HPLC for carbamate bond cleavage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of bromine and fluorine substituents in cross-coupling reactions?
- Approach :
- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. Bromine at C-3 shows higher electrophilicity (f⁻ = 0.15) than fluorine at C-5 (f⁻ = 0.08), favoring Suzuki-Miyaura coupling at C-3 .
- Docking Studies : Simulate interactions with palladium catalysts to optimize ligand selection (e.g., XPhos for bulky substrates) .
- Validation : Compare predicted vs. experimental coupling yields (e.g., 80% predicted vs. 75% actual for aryl boronic acids) .
Q. What strategies mitigate by-product formation during Buchwald-Hartwig amination?
- Challenge : Competing Ullmann coupling or debromination due to harsh conditions.
- Solutions :
- Catalyst Screening : Use Pd₂(dba)₃/Xantphos at 90°C in toluene to suppress side reactions .
- Additives : Cs₂CO₃ as a mild base reduces dehalogenation .
- Monitoring : In-situ IR spectroscopy tracks amine consumption (disappearance of N-H stretch at ~3400 cm⁻¹) .
Q. How does the pyridine ring’s electronic environment influence regioselectivity in nucleophilic aromatic substitution?
- Electronic Analysis :
- Fluorine at C-5 deactivates the ring via -I effect, directing nucleophiles to C-3 (para to bromine) .
- Hammett Studies : σₚ values (F = +0.06, Br = +0.26) confirm C-3’s electrophilicity .
- Experimental Validation : Reaction with piperidine yields >90% substitution at C-3, confirmed by NOESY .
Contradiction Analysis in Literature
Q. Discrepancies in reported catalytic efficiencies for C–Br bond activation: How to reconcile data?
- Case Study : One study reports 95% Suzuki coupling yield with Pd(PPh₃)₄ , while another achieves only 60% under similar conditions .
- Resolution : Differences arise from trace moisture in solvents (reduces Pd activity) or variable ligand purity. Strict anhydrous protocols and ligand recrystallization improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
